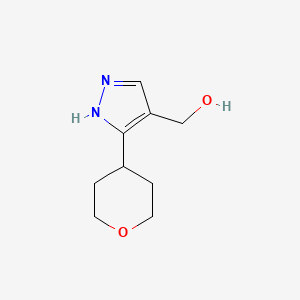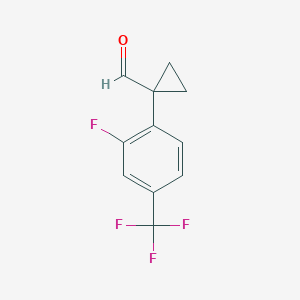
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a formyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
准备方法
The synthesis of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-trifluoromethylbenzene and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the cyclopropane ring.
Cyclopropanation: The key step in the synthesis is the cyclopropanation reaction, where the deprotonated starting materials react to form the cyclopropane ring. This step may require the use of transition metal catalysts, such as rhodium or copper complexes, to enhance the reaction efficiency.
Formylation: The final step involves the introduction of the formyl group to the cyclopropane ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
化学反应分析
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions.
Addition: The cyclopropane ring can undergo addition reactions with various electrophiles, leading to ring-opening and formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as fluorinated polymers or advanced materials.
作用机制
The mechanism of action of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to modulation of biological activity.
相似化合物的比较
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane can be compared with similar compounds, such as:
3-{[2-Fluoro-4-(trifluoromethyl)phenyl]sulfanyl}propanoic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a sulfanyl group and a propanoic acid moiety.
2-{[2-Fluoro-4-(trifluoromethyl)phenyl]ethynyl}-1,3-dimethylbenzene: This compound features an ethynyl linkage and dimethyl substitution on the benzene ring.
5-Chloro-1-{1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}-4-methoxy-1H-pyrazole: This compound includes a pyrazole ring and additional chloro and methoxy substituents.
属性
CAS 编号 |
155598-01-9 |
|---|---|
分子式 |
C11H8F4O |
分子量 |
232.17 g/mol |
IUPAC 名称 |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F4O/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2 |
InChI 键 |
BRAPKQJMJZTYFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


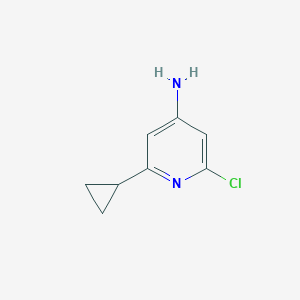

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
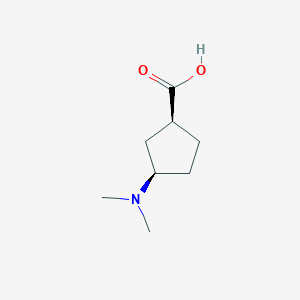
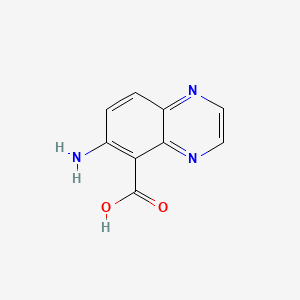
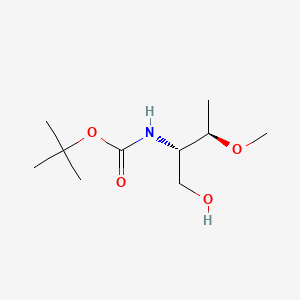
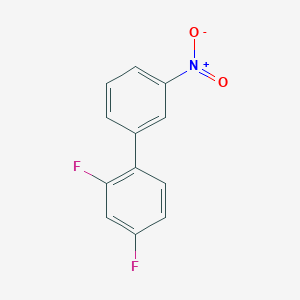
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
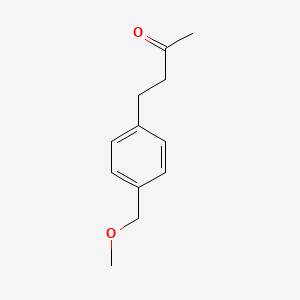
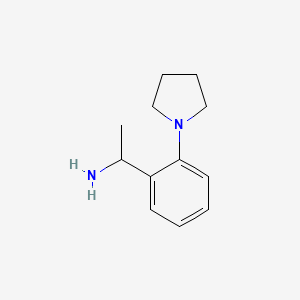
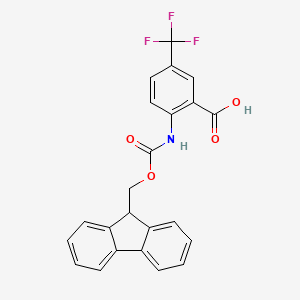
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
